![molecular formula C24H20BrFN2O3 B3002887 7-溴-4-(4-乙氧基苯甲酰)-5-(4-氟苯基)-4,5-二氢-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮 CAS No. 533876-51-6](/img/structure/B3002887.png)

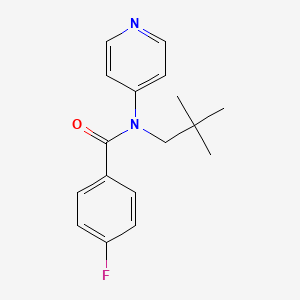

7-溴-4-(4-乙氧基苯甲酰)-5-(4-氟苯基)-4,5-二氢-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

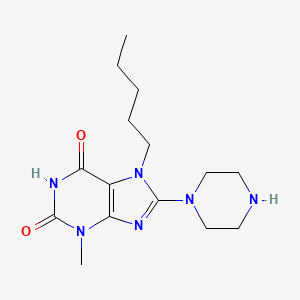

The compound of interest, 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, is a derivative of the benzodiazepine family, which is a class of compounds known for their psychoactive properties. While the provided papers do not directly discuss this specific compound, they do provide insight into a closely related compound, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, which was synthesized through the thermolysis of syn-4-phenylsemicarbazone of 2-aminobenzophenone . This information can be used as a starting point to infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of the related compound involved thermolysis, a process where heat is used to break chemical bonds in the precursor molecule, syn-4-phenylsemicarbazone of 2-aminobenzophenone . This method likely involves heating the precursor to a specific temperature where it decomposes to form the desired benztriazepinone structure. Although the exact conditions for the synthesis of 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one are not provided, similar thermolytic techniques could be hypothesized for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the related compound was determined using X-ray crystallography, a powerful technique that can reveal the three-dimensional arrangement of atoms within a crystal . The crystallographic analysis would provide detailed information about bond lengths, angles, and the overall geometry of the molecule. For the compound of interest, a similar analysis would be expected to show the positions of the bromo, ethoxy, and fluorophenyl substituents around the benzodiazepine core.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the related compound. However, based on the general reactivity of benzodiazepines, it can be inferred that the compound may undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution, where the bromo group could be replaced by another nucleophile. Additionally, the presence of the ethoxy group suggests potential for reactions at the ester functionality, including hydrolysis or transesterification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound were not explicitly discussed in the provided papers. However, the determination of the molecular and crystal structures through X-ray crystallography and the study of hydrogen bonds via IR spectroscopy suggest that the compound has a well-defined crystalline structure and specific intermolecular interactions . These properties are crucial for understanding the compound's solubility, melting point, and stability. For the compound of interest, similar analytical techniques would be necessary to comprehensively analyze its physical and chemical properties.

科学研究应用

合成和结构分析

- 已研究了 1,2-二氢-3H-1,4-苯并二氮杂卓-2-酮的衍生物的合成,包括 7-溴-4-(4-乙氧基苯甲酰)-5-(4-氟苯基)-4,5-二氢-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮,因为它们对中枢神经系统和外周苯并二氮杂卓受体的潜在亲和力 (Pavlovsky 等人,2007)。

- 另一项研究重点关注该化合物的两步一锅合成,利用 2-氨基-4'-氟苯甲苯酮作为初始材料,从而创建了一个小的 N-烷基化和 C-3 亚苄基衍生物库 (Patel 等人,2014)。

在药物化学中的应用

- 合成了多种 1,3-二烷基-6,8-二氢吡唑并[3,4-e][1,4]二氮杂卓-7(1H)-酮,显示出类似于地西泮的强中枢神经系统作用,并评估了其精神活性。这项研究突出了这些化合物在开发新的麻醉剂中的潜力 (Dewald 等人,1977)。

抗菌活性

- 1-(2-取代苯基-2,3-二氢-1H-苯并[b][1,4]二氮杂卓-4-基)萘-2-醇化合物的合成,包括所述化合物的衍生物,显示出显着的抗菌和抗真菌活性。这表明它们在开发新的抗菌剂中具有潜力 (Kottapalle 和 Shinde,2021)。

合成方法

- 已经对 1,4-苯并二氮杂卓衍生物的合成方法进行了研究,包括已知环化反应的改性,突出了该化合物在有机合成中的重要性 (Ghelani 和 Naliapara,2016)。

作用机制

Target of Action

Similar compounds have been used in the synthesis of pharmaceutically significant products such as d-amino acid oxidase inhibitors .

Biochemical Pathways

It’s plausible that the compound could interact with various biochemical pathways due to its potential role in the synthesis of pharmaceutically significant products .

Result of Action

Given its potential role in the synthesis of pharmaceutically significant products, it’s plausible that the compound could have various effects at the molecular and cellular levels .

属性

IUPAC Name |

7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrFN2O3/c1-2-31-19-10-5-16(6-11-19)24(30)28-14-22(29)27-21-12-7-17(25)13-20(21)23(28)15-3-8-18(26)9-4-15/h3-13,23H,2,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJNSNWLGMLDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)

![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3002809.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)

![(E)-2-((2-methoxyphenethyl)amino)-3-(((2-methoxyphenethyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002817.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B3002819.png)